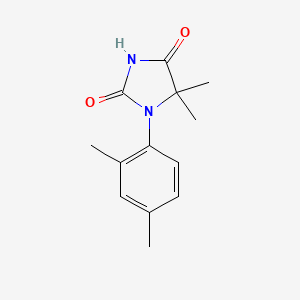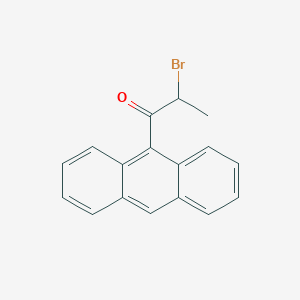
1-(Anthracen-9-YL)-2-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Anthracen-9-YL)-2-bromopropan-1-one is an organic compound that features an anthracene moiety attached to a bromopropanone group. Anthracene is a polycyclic aromatic hydrocarbon known for its applications in organic electronics and photophysics. The bromopropanone group introduces reactivity, making this compound valuable in various chemical transformations and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Anthracen-9-YL)-2-bromopropan-1-one can be synthesized through several methods. One common approach involves the bromination of 1-(anthracen-9-yl)propan-1-one. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Anthracen-9-YL)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation Reactions: The anthracene moiety can undergo oxidation to form anthraquinone derivatives, which are useful in dye and pigment industries.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed:
- Substitution reactions yield various substituted anthracene derivatives.
- Oxidation reactions produce anthraquinone derivatives.
- Reduction reactions result in alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(Anthracen-9-YL)-2-bromopropan-1-one has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Anthracen-9-YL)-2-bromopropan-1-one involves its reactivity due to the bromine and carbonyl groups. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions enable the compound to interact with various molecular targets and pathways, leading to its diverse applications .
Comparación Con Compuestos Similares
9-(4-Phenyl)anthracene: Similar structure with a phenyl group instead of a bromopropanone group.
9-(4-Phenylethynyl)anthracene: Features an ethynyl linkage, providing different electronic properties.
9,10-Bis(phenylethynyl)anthracene: Contains two phenylethynyl groups, enhancing its photophysical properties.
Uniqueness: 1-(Anthracen-9-YL)-2-bromopropan-1-one is unique due to the presence of both the anthracene moiety and the reactive bromopropanone group. This combination allows for versatile chemical transformations and applications in various fields, distinguishing it from other anthracene derivatives .
Propiedades
Número CAS |
53871-97-9 |
|---|---|
Fórmula molecular |
C17H13BrO |
Peso molecular |
313.2 g/mol |
Nombre IUPAC |
1-anthracen-9-yl-2-bromopropan-1-one |
InChI |
InChI=1S/C17H13BrO/c1-11(18)17(19)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11H,1H3 |
Clave InChI |
IMXAXSZYWCYYJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


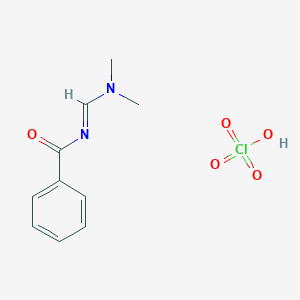
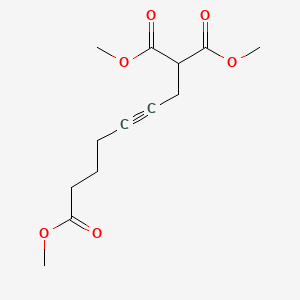
![1-Chloro-2-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14634129.png)
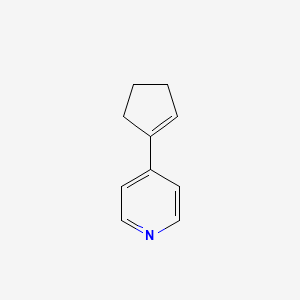
![1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one](/img/structure/B14634138.png)
![10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14634150.png)
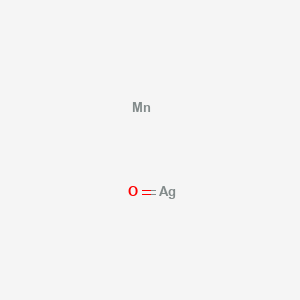
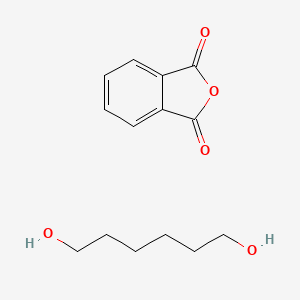
![N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14634173.png)
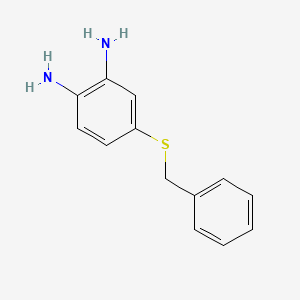
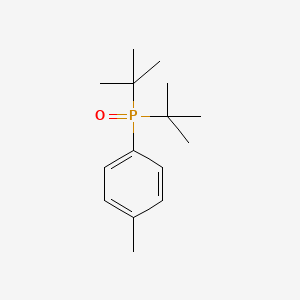

![1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14634189.png)
